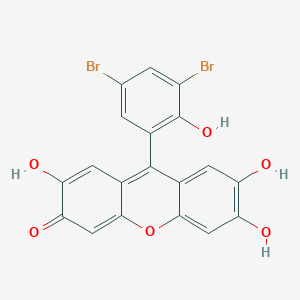
9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
The synthesis of 9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the following steps:
Fries Rearrangement: The preparation begins with the Fries rearrangement of 2,4-dibromophenyl acetate using aluminum chloride as a catalyst.
Industrial Production: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydroxy derivatives.
Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Applications De Recherche Scientifique
9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules and as a starting material for the synthesis of other brominated compounds.
Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, particularly in the investigation of enzyme interactions and inhibition.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its use as an antimicrobial or anticancer agent.
Industry: In industrial applications, the compound may be used in the development of new materials, dyes, and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and bromine groups play a crucial role in its binding affinity and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one stands out due to its unique combination of bromine and hydroxyl groups. Similar compounds include:
3’,5’-Dibromo-2’-hydroxyacetophenone: This compound shares the dibromo and hydroxy functional groups but differs in its overall structure and reactivity.
2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone: Another brominated phenyl derivative with distinct chemical properties and applications.
2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone: Similar in structure but with variations in the position of the hydroxyl groups, leading to different reactivity and applications .
Propriétés
Numéro CAS |
127054-60-8 |
|---|---|
Formule moléculaire |
C19H10Br2O6 |
Poids moléculaire |
494.1 g/mol |
Nom IUPAC |
9-(3,5-dibromo-2-hydroxyphenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H10Br2O6/c20-7-1-10(19(26)11(21)2-7)18-8-3-12(22)14(24)5-16(8)27-17-6-15(25)13(23)4-9(17)18/h1-6,22-24,26H |
Clé InChI |
CLAMJCHYURQAEB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


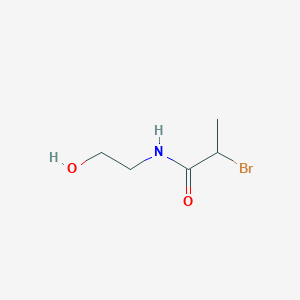
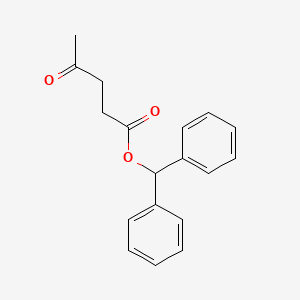
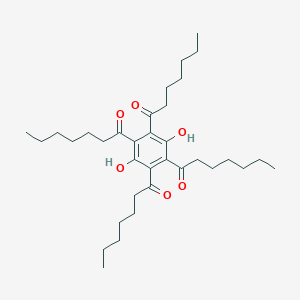
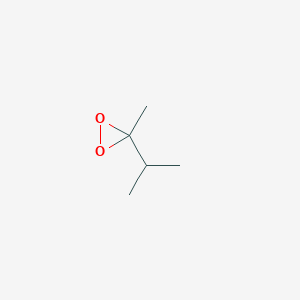
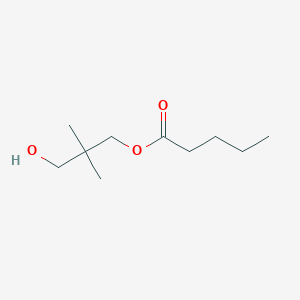
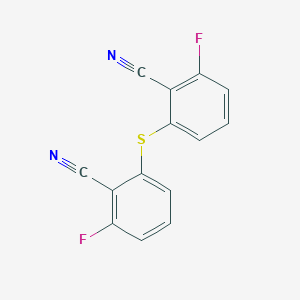

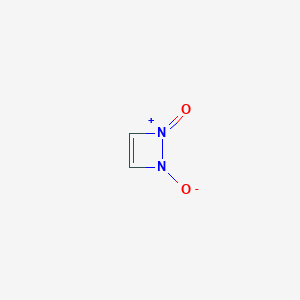

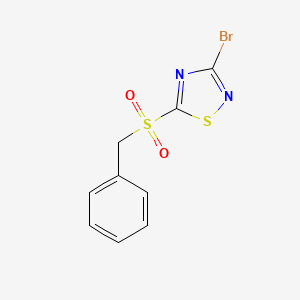

![6,6'-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione)](/img/structure/B14273897.png)
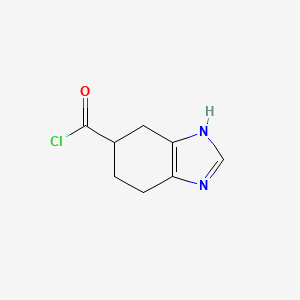
![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)
